molecular formula C10H15NO3 B599825 tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 128372-89-4

tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B599825
Key on ui cas rn: 128372-89-4
M. Wt: 197.234
InChI Key: VOVJZEJLJABSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06465507B2

Procedure details

3-Benzenesulfonyl-2-oxo-piperidine-1-carboxylic acid tert-butyl ester from above in toluene (50 mL) was heated at 80° C. for one hour. The reaction mixture was concentrated and the resulting oil was purified by column chromatography (20-30% EtOAc in Hexane) to give 2 g of 6-oxo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester as an oil.
Name
3-Benzenesulfonyl-2-oxo-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10](S(C2C=CC=CC=2)(=O)=O)[C:9]1=[O:23])=[O:7])([CH3:4])([CH3:3])[CH3:2]>C1(C)C=CC=CC=1>[C:1]([O:5][C:6]([N:8]1[C:9](=[O:23])[CH:10]=[CH:11][CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
3-Benzenesulfonyl-2-oxo-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(C(CCC1)S(=O)(=O)C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting oil was purified by column chromatography (20-30% EtOAc in Hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC=CC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.